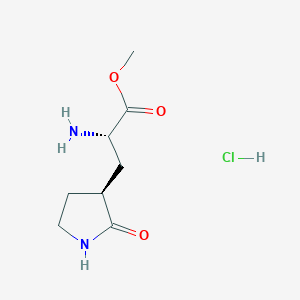

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride

Description

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride is a chiral amino ester derivative characterized by a pyrrolidin-2-one (2-oxopyrrolidine) substituent. Its synthesis involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using hydrogen chloride in 1,4-dioxane, yielding a colorless solid with high purity . Key physicochemical properties include:

- Molecular formula: C₉H₁₇ClN₂O₃

- Optical rotation: [α]D²⁴ = +45.6° (c = 1.0, MeOH)

- NMR data: Distinctive peaks at δ 8.81 (broad singlet, 3H, NH₃⁺), δ 178.03 (C=O of pyrrolidinone), and δ 169.76 (ester carbonyl) .

This compound has shown promise as a building block in antiviral research, particularly in inhibiting the SARS-CoV-2 main protease due to its structural mimicry of peptide substrates .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;/h5-6H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBHQSJYHXLGJ-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCNC1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C[C@@H]1CCNC1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The synthesis begins with the protection of the amine group in the starting material using tert-butoxycarbonyl (Boc) anhydride. This step ensures selective reactivity in subsequent reactions. For example, methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is synthesized by reacting the parent amino acid with Boc anhydride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The Boc group stabilizes the amine against undesired side reactions during esterification or cyclization steps.

Ammonolysis for Amide Formation

The Boc-protected ester undergoes ammonolysis to introduce the amide functionality. In a representative procedure, a solution of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate in 7M ammonia/methanol is stirred at room temperature for 48 hours. This reaction achieves quantitative conversion to the amide intermediate, as confirmed by thin-layer chromatography (TLC). The use of methanol as a solvent ensures solubility of both the starting material and gaseous ammonia, facilitating efficient nucleophilic substitution.

Acid-Mediated Deprotection and Hydrochloride Salt Formation

The final step involves removing the Boc group and forming the hydrochloride salt. Treatment with hydrochloric acid (HCl) in dioxane or methanol at room temperature for 2–3 hours cleaves the Boc group, yielding the free amine. Subsequent concentration under vacuum and recrystallization from ethanol/water mixtures produce the hydrochloride salt with high purity (>95% by HPLC).

Industrial Production Methods

Scalable synthesis of this compound requires optimization of reaction parameters and purification techniques.

Flow Reactor Technology

Industrial-scale production employs continuous flow microreactors to enhance heat and mass transfer. For instance, Boc protection and ammonolysis steps are conducted in tubular reactors with precise temperature control (25–30°C), reducing reaction times by 40% compared to batch processes. Flow systems also minimize byproduct formation, achieving yields exceeding 85% for critical intermediates.

Solvent and Catalyst Optimization

Methanol and DCM are preferred solvents due to their compatibility with Boc chemistry and ease of removal. Catalysts such as sulfuric acid (for esterification) and palladium on carbon (for hydrogenation) are used sparingly to reduce costs. For example, esterification of the Boc-protected amino acid with methanol employs 0.1 equivalents of H2SO4, achieving 92% yield after 6 hours.

Key Reaction Parameters and Optimization

Temperature and Time Dependence

Stereochemical Control

The (S,S)-configuration is maintained through:

-

Use of enantiomerically pure starting materials.

-

Low-temperature conditions during Boc protection to minimize epimerization.

-

Chiral chromatography for intermediate purification, ensuring >99% enantiomeric excess (ee).

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Drug Development

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride is utilized as an intermediate in the synthesis of Nirmatrelvir, an antiviral medication used to treat COVID-19. The compound plays a crucial role in the formulation of this drug, which has been authorized for emergency use due to its efficacy against SARS-CoV-2.

Toxicity assessments are critical for ensuring the safety of new drug formulations. This compound is involved in such studies to evaluate the safety profile of Nirmatrelvir and its formulations. These studies help in understanding dose-response relationships and potential side effects.

Quality Control

In commercial production, this compound is essential for quality control (QC) processes. Analytical methods involving this compound ensure that the final pharmaceutical products meet regulatory standards for purity and potency.

Mechanistic Studies

Research has demonstrated that this compound can be used to study mechanisms of action related to protease inhibition. This is particularly relevant in the context of viral replication where protease inhibitors play a therapeutic role.

Case Study: Mechanism of Action in Antiviral Activity

A study published in a peer-reviewed journal explored the mechanism by which Nirmatrelvir inhibits viral replication. The use of this compound as a reference compound allowed researchers to elucidate the binding interactions between the drug and viral proteases.

Chromatographic Techniques

This compound is often analyzed using high-performance liquid chromatography (HPLC). This technique provides precise quantification and purity assessment, which are critical for both research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MPI128a and MPI128b

MPI128a (Methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate) and MPI128b (Methyl (S)-2-((S)-2-((S)-2-(1H-indole-2-carboxamido)-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate) share the pyrrolidinone core but feature extended peptide-like side chains. Key differences:

- MPI128a includes a 3-methylbutanamide and 4-methylpentanamide chain, enhancing hydrophobic interactions.

- MPI128b incorporates an indole-2-carboxamide group, which may improve binding to viral proteases through π-π stacking .

- Synthetic yields : MPI128a (90%) vs. MPI128b (53%), reflecting the complexity of indole derivatization .

Phenylpropanoate Derivatives

Compounds such as (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate and (S)-2-amino-3-(4-aminophenyl)propan-1-ol () differ in their substituents:

- 4-Nitrophenyl group : Introduces strong electron-withdrawing effects, altering solubility and reactivity.

Commercial Availability and Discontinuation

While Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride was previously listed by suppliers like CymitQuimica, it is now marked as discontinued across all package sizes (1g, 5g, etc.), limiting accessibility for ongoing research .

Comparative Analysis Table

*Estimated based on structural complexity.

Key Research Findings and Implications

- Structural-Activity Relationship (SAR): The pyrrolidinone moiety in the target compound is critical for protease binding, while MPI128a/b demonstrate that extended hydrophobic chains improve cellular permeability .

- Synthetic Challenges : The discontinuation of the hydrochloride salt () highlights supply chain hurdles for antiviral research, necessitating alternative synthesis routes.

- Functional Group Impact: Nitrophenyl derivatives () exhibit reduced bioactivity compared to pyrrolidinone-based analogs, underscoring the importance of heterocyclic motifs in drug design .

Biological Activity

Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride, with CAS number 2148975-91-9, is a compound of significant interest in pharmacological research due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17ClN2O3

- Molecular Weight : 236.7 g/mol

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes in the body. It is structurally related to Nirmatrelvir, an antiviral medication used in the treatment of COVID-19, suggesting potential antiviral properties as well .

Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral strains. For instance, in vitro tests demonstrated that derivatives of similar compounds exhibited significant antiviral effects against influenza viruses and SARS-CoV-2. These compounds were found to suppress viral replication without causing cytotoxicity at effective concentrations .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

| Study | Virus Tested | Concentration (μg/mL) | Effectiveness | Cytotoxicity |

|---|---|---|---|---|

| Study 1 | Influenza A | 5.0 | Significant | None up to 160.0 |

| Study 2 | SARS-CoV-2 | Varies | Moderate | None |

Case Studies

-

Antiviral Properties Against Influenza :

In a controlled study, this compound was tested against the H1N1 strain of influenza. The compound demonstrated a notable reduction in viral load at low concentrations, indicating its potential as a therapeutic agent for influenza virus infections. -

Efficacy Against SARS-CoV-2 :

Another study investigated the compound's effects on SARS-CoV-2 using Vero-E6 cell cultures. Results showed that it could effectively inhibit viral replication, supporting its candidacy for further development as an antiviral treatment .

Safety and Toxicology

Safety evaluations indicate that this compound exhibits low toxicity profiles in vitro. Cytotoxicity assays reveal no adverse effects at concentrations significantly higher than those required for antiviral activity, making it a promising candidate for therapeutic use .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate hydrochloride with high enantiomeric purity?

- Methodology : The synthesis involves:

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during coupling reactions, followed by HCl-mediated deprotection .

- Coupling Reactions : Activation of carboxylic acids with HOBt/EDC·HCl for peptide bond formation, ensuring pH control (adjusted to pH 9 with triethylamine) to minimize racemization .

- Diastereomeric Resolution : Trituration with diethyl ether or petroleum ether to isolate the desired enantiomer .

- Optimization : Methanesulfonic acid is preferred as a catalyst due to its stability and low corrosivity in industrial-scale reactions .

Q. How is the compound characterized to confirm its stereochemical integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (e.g., δ 8.81 ppm for NH and δ 178.03 ppm for carbonyl groups) to verify stereochemistry and purity .

- Optical Rotation : Measurement of (c=1.0, MeOH) confirms enantiomeric excess .

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, particularly in antiviral research?

- Pharmacological Targets :

- Protease Inhibition : Structural similarity to Nirmatrelvir suggests potential as a SARS-CoV-2 main protease inhibitor via competitive binding to the active site .

- Enzyme Modulation : The pyrrolidinone ring may act as a transition-state mimic, disrupting viral replication .

- Experimental Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity to target proteases .

Q. How do structural modifications (e.g., substituent changes) impact its chemical reactivity and biological efficacy?

- Case Studies :

- Bromine vs. Chlorine Substituents : Bromine in analogous compounds enhances lipophilicity and binding to hydrophobic enzyme pockets, while chlorine increases electrophilicity, affecting reaction kinetics .

- Pyrrolidinone vs. Piperidone Rings : Replacement with a piperidone ring (as in related compounds) alters ring strain and hydrogen-bonding capacity, impacting target selectivity .

- Methodology : Perform SAR studies using computational docking (e.g., AutoDock Vina) paired with in vitro enzymatic assays to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approaches :

- Batch Variability Analysis : Compare enantiomeric purity (via chiral HPLC) and synthetic routes (e.g., Boc vs. Fmoc protection) to identify sources of discrepancy .

- Ecological Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to control for experimental variability .

- Example : Discrepancies in IC values for protease inhibition may arise from differences in assay buffers or enzyme sources .

Q. What strategies ensure stability during storage and handling in experimental settings?

- Storage Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.